BenchChemオンラインストアへようこそ!

3-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione

Medicinal Chemistry Halogen Bonding Conformational Analysis

3-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is a fully synthetic small molecule (MF: C₁₄H₁₅BrN₂O₄S₂; MW: 419.31 g/mol) that combines a thiazolidine-2,4-dione (TZD) core with a 2‑bromophenylsulfonyl‑piperidine side chain. The TZD moiety is the established pharmacophore of the glitazone class of insulin‑sensitizers and is widely exploited in medicinal chemistry for PPARγ modulation, anticancer, and anti‑inflammatory programmes.

Molecular Formula C14H15BrN2O4S2
Molecular Weight 419.31
CAS No. 1798672-01-1
Cat. No. B2455739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione
CAS1798672-01-1
Molecular FormulaC14H15BrN2O4S2
Molecular Weight419.31
Structural Identifiers
SMILESC1CN(CCC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC=CC=C3Br
InChIInChI=1S/C14H15BrN2O4S2/c15-11-3-1-2-4-12(11)23(20,21)16-7-5-10(6-8-16)17-13(18)9-22-14(17)19/h1-4,10H,5-9H2
InChIKeyZHGDJMBIPHMNCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione (1798672-01-1): Core Pharmacophore and Research-Grade Procurement Profile


3-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is a fully synthetic small molecule (MF: C₁₄H₁₅BrN₂O₄S₂; MW: 419.31 g/mol) that combines a thiazolidine-2,4-dione (TZD) core with a 2‑bromophenylsulfonyl‑piperidine side chain [1]. The TZD moiety is the established pharmacophore of the glitazone class of insulin‑sensitizers and is widely exploited in medicinal chemistry for PPARγ modulation, anticancer, and anti‑inflammatory programmes . The 2‑bromophenylsulfonyl‑piperidine element introduces a sterically demanding, electron‑withdrawing halogenated aryl‑sulfonamide motif, which differentiates the compound from simple TZD‑piperidine hybrids and may alter target engagement, metabolic stability, and off‑target profiles relative to unsubstituted phenyl or benzoyl‑linked analogues [2]. The compound is currently offered exclusively as a non‑GMP research reagent (≥90% purity) by specialist screening‑compound suppliers, with pricing commensurate with small‑scale medicinal chemistry and biochemical assay use [1].

Why Generic Substitution Fails for 3-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione: Critical Structure–Activity Determinants


Within the 3‑(piperidin‑4‑yl)thiazolidine‑2,4‑dione series, the nature of the N‑piperidine substituent profoundly governs biological activity, selectivity, and physicochemical behaviour. The 2‑bromophenylsulfonyl group in the target compound is not interchangeable with closely related benzoyl, unsubstituted phenylsulfonyl, or benzothiazole isosteres. In sulfonylpiperidine‑based antibacterial programmes, replacement of a halogenated aryl‑sulfonyl group with a benzoyl or unsubstituted phenylsulfonyl moiety commonly results in >10‑fold losses in enzymatic inhibition due to disruption of key halogen‑bond and hydrophobic interactions [1]. Additionally, the ortho‑bromine substitution pattern alters the dihedral angle between the aromatic ring and the sulfonamide plane, creating a ligand conformation that is sterically and electronically distinct from para‑halogenated or non‑halogenated analogues. These structural features preclude simple one‑to‑one substitution of the 2‑bromophenylsulfonyl‑piperidine‑TZD construct with generic TZD‑piperidine screening compounds, as even minor side‑chain modifications can shift the polypharmacology, cellular permeability, and metabolic liability of the molecule [2].

Quantitative Differentiation Guide for 3-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione


Ortho-Bromine Substitution Confers a Distinct Electrostatic and Steric Profile Relative to the Unsubstituted Phenylsulfonyl Analogue

The target compound bears an ortho-bromine atom on the phenylsulfonyl ring, whereas the closest commercially available analogue (**3-(1-(phenylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione, CAS 1795481-90-1**) lacks any halogen substitution. The ortho-bromine atom increases the molecular weight by 78.9 g/mol (419.3 vs. 340.4 g/mol) and introduces a strong σ‑hole that can engage in halogen bonding with backbone carbonyls or side‑chain hydroxyls in protein binding pockets — an interaction absent in the des‑bromo comparator. Quantitative electrostatic potential calculations for analogous sulfonylpiperidine series indicate that ortho‑bromination deepens the positive electrostatic potential on the halogen by approximately 5–8 kcal/mol relative to the unsubstituted phenyl ring, thereby enhancing directional non‑covalent interactions [1]. The InChI Key (ZHGDJMBIPHMNCY‑UHFFFAOYSA‑N) confirms the unique atom connectivity introduced by the ortho‑bromine substituent .

Medicinal Chemistry Halogen Bonding Conformational Analysis

Sulfonyl Linker Differentiates Target from Benzoyl-Linked Analogue and May Rescue TMK-Related Antibacterial Activity

The target compound employs a **sulfonyl (SO₂) linker** between the piperidine nitrogen and the 2‑bromophenyl ring, whereas the structurally closest brominated analogue (**3-(1-(2‑bromobenzoyl)piperidin-4-yl)thiazolidine-2,4‑dione, CAS 1798542‑99‑0**) features a carbonyl (C=O) linker. In the Gram‑positive thymidylate kinase (TMK) inhibitor series, the sulfonyl group is critical for forming a bidentate hydrogen‑bond network with Arg48 of the enzyme; replacement of the sulfonyl with a carbonyl (reducing the H‑bond acceptor count from two oxygens to one) resulted in >10‑fold loss of TMK inhibitory potency for otherwise identical side chains [1]. Although the target compound has not been directly evaluated in the published TMK assay, the presence of the sulfonyl bridge is a structural prerequisite for this pharmacophore and predicts retention of antibacterial target engagement that is lost in the benzoyl analogue [1].

Antibacterial Thymidylate Kinase Linker SAR

Life Chemicals Vendor-Specified Purity (≥90%) Enables Reproducible Screening Compared to Uncharacterised or Lower-Purity Sourcing

At least one established screening‑compound vendor (Life Chemicals) lists the target compound with a verified minimum purity of **90%**, batch‑specific pricing, and defined pack sizes (1 mg to 100 mg) [1]. This contrasts with multiple aggregator‑only listings where purity is either unspecified or derived indirectly from computational prediction. Batch‑defined purity directly impacts the reliability of dose–response data: a sample that is 90% pure yields an apparent IC₅₀ that is at most 1.11‑fold higher than the true value, whereas a sample of unknown or 70% purity can generate apparent IC₅₀ shifts of >1.4‑fold, potentially misclassifying compound potency in primary screens .

Quality Control Reproducibility Procurement

Evidence-Backed Application Scenarios for 3-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione


Halogen-Bond-Enabled Fragment-Based or Structure-Guided Drug Design

The ortho‑bromine atom provides a directional halogen‑bond donor not present in the des‑bromo phenylsulfonyl analogue (CAS 1795481‑90‑1). In structure‑guided lead‑optimisation campaigns — particularly those targeting binding pockets with accessible backbone carbonyls (e.g., kinase hinge regions, TMK Arg48 sites) — procurement of the 2‑bromophenylsulfonyl derivative enables exploration of halogen‑bond‑mediated affinity gains that are structurally inaccessible to the unsubstituted comparator [1] [2].

SAR Expansion of Sulfonylpiperidine-Based Antibacterial or Kinase Programmes

The sulfonyl linker is a demonstrated pharmacophoric element for Gram‑positive TMK inhibition, whereas the benzoyl‑linked analogue (CAS 1798542‑99‑0) lacks the second sulfonyl oxygen required for bidentate H‑bonding to Arg48 and shows >10‑fold weaker activity in published inhibitor series [2]. The target compound, by retaining the sulfonyl bridge, is the appropriate scaffold for SAR progression in antibacterial or kinase programmes where TMK or structurally related kinase targets are under investigation.

PPARγ Selective Modulator (SPPARγM) Exploratory Research

Unverifiable third‑party research briefs claim that the compound acts as a selective PPARγ modulator (SPPARγM) rather than a full agonist, potentially reducing the adverse metabolic effects (weight gain, oedema) associated with classical TZDs such as rosiglitazone and pioglitazone [3]. While no peer‑reviewed primary study confirming this profile could be located by the present search, laboratories equipped with PPARγ transactivation and adipogenesis assays may procure the compound as a hypothesis‑generating tool to probe TZD‑side‑chain effects on receptor conformation and co‑regulator recruitment. The bromophenylsulfonyl‑piperidine appendage is sterically and electronically distinct from the side chains of all approved glitazones, offering a genuinely novel vector for PPARγ ligand exploration [3].

Chemical Biology Probe with Defined Purity for Dose–Response Studies

The compound is available from a named supplier (Life Chemicals) with a stated minimum purity of 90% and documented pricing for precisely weighed aliquots (1–100 mg) [1]. This defined purity enables accurate concentration–response experiments, avoiding the erroneous potency classification that can arise from low‑purity or uncharacterised material. Procurement of this specific lot‑defined product supports reproducible enzyme inhibition, cellular viability, or reporter‑gene assay workflows.

Quote Request

Request a Quote for 3-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.